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Compound of Interest

Compound Name: 1-Bromo-1-pentene

Cat. No.: B8396958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of 1-bromo-1-pentene, an unsaturated organobromine compound. This document details

synthetic methodologies, physical and chemical properties, and expected spectroscopic

characteristics, serving as a valuable resource for its application in organic synthesis. 1-
Bromo-1-pentene, existing as (E) and (Z) isomers, is a versatile intermediate in the

construction of more complex molecular architectures.

Physical and Chemical Properties
1-Bromo-1-pentene is a vinyl bromide with the molecular formula C₅H₉Br.[1] Its properties are

influenced by the geometry of the double bond. While extensive experimental data is not

readily available in public databases, computed properties provide a reliable estimation.
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Property Value (Computed)

Molecular Weight 149.03 g/mol [2][3]

Molecular Formula C₅H₉Br[2][3]

XLogP3 2.8[2][3]

Hydrogen Bond Donor Count 0[2][3]

Hydrogen Bond Acceptor Count 0[2][3]

Rotatable Bond Count 2[2][3]

Exact Mass 147.98876 Da[2][3]

Monoisotopic Mass 147.98876 Da[2][3]

Topological Polar Surface Area 0 Å²[2][3]

Heavy Atom Count 6[2][3]

Synthesis of 1-Bromo-1-pentene
The primary route for the synthesis of 1-bromo-1-pentene is through the hydrobromination of

1-pentyne. The stereochemical outcome of this reaction is dependent on the reaction

conditions, allowing for the selective synthesis of either the (E) or (Z) isomer.

Radical-Initiated Anti-Markovnikov Addition of HBr to 1-
Pentyne
The addition of hydrogen bromide to a terminal alkyne in the presence of peroxides proceeds

via a radical mechanism.[4] This results in the anti-Markovnikov addition of bromine to the

terminal carbon, yielding a mixture of (E)- and (Z)-1-bromo-1-pentene.[4] The radical

mechanism ensures that the bromine atom adds to the less substituted carbon of the alkyne.[5]

Experimental Protocol:

A solution of 1-pentyne in a suitable solvent (e.g., a non-polar solvent like hexane) is cooled

in an ice bath.
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A radical initiator, such as benzoyl peroxide or AIBN, is added to the solution.

Gaseous hydrogen bromide is bubbled through the solution, or a solution of HBr in a non-

polar solvent is added dropwise.

The reaction is stirred at a low temperature and allowed to proceed to completion, which can

be monitored by techniques such as thin-layer chromatography (TLC) or gas

chromatography (GC).

Upon completion, the reaction mixture is washed with a mild base (e.g., sodium bicarbonate

solution) to neutralize excess acid, followed by washing with brine.

The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the

solvent is removed under reduced pressure.

The resulting mixture of (E)- and (Z)-1-bromo-1-pentene can be purified and the isomers

separated by fractional distillation or column chromatography.

Stereoselective Synthesis of (Z)-1-Bromo-1-pentene via
Microwave-Assisted Reaction
A stereoselective synthesis of (Z)-1-bromo-1-alkenes can be achieved through the microwave-

induced debrominative decarboxylation of the corresponding anti-2,3-dibromoalkanoic acids.[6]

[7][8] This method provides high yields and excellent stereoselectivity in a significantly reduced

reaction time.[6][7]

Experimental Protocol:

The starting material, anti-2,3-dibromopentanoic acid, is dissolved in dimethylformamide

(DMF).

Triethylamine (Et₃N) is added as a base.

The reaction mixture is subjected to microwave irradiation for a short period (typically 0.2-1.0

minutes).[6][7]
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After cooling, the reaction mixture is diluted with water and extracted with a suitable organic

solvent (e.g., diethyl ether).

The combined organic extracts are washed with water and brine, then dried over an

anhydrous salt.

The solvent is removed under reduced pressure, and the crude product is purified by column

chromatography to yield (Z)-1-bromo-1-pentene.
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Caption: Synthesis pathways for 1-bromo-1-pentene.
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Characterization of 1-Bromo-1-pentene
A comprehensive characterization of 1-bromo-1-pentene involves a combination of

spectroscopic techniques to confirm its structure and purity. While experimental spectra are not

widely available, the expected data can be predicted based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinylic

proton, the allylic protons, and the protons of the ethyl group. The vinylic proton (=CHBr)

would appear as a triplet in the downfield region (around 6.0-6.5 ppm). The allylic protons (-

CH₂-CH=) would be a multiplet around 2.1-2.3 ppm. The ethyl group would present as a

triplet for the terminal methyl group (-CH₃) around 0.9 ppm and a sextet for the methylene

group (-CH₂-CH₃) around 1.4-1.6 ppm. The coupling constant between the vinylic protons

can help distinguish between the (E) and (Z) isomers.

¹³C NMR: The carbon NMR spectrum should display five distinct signals. The vinylic carbons

are expected in the range of 100-140 ppm. The carbon bearing the bromine atom (C1) would

be further downfield. The remaining signals would correspond to the three carbons of the

propyl chain.

Infrared (IR) Spectroscopy
The IR spectrum of 1-bromo-1-pentene would show characteristic absorption bands for the

C=C double bond and the C-Br bond. A peak around 1640-1680 cm⁻¹ would correspond to the

C=C stretching vibration. The C-Br stretching vibration is expected in the fingerprint region,

typically between 500 and 600 cm⁻¹. Other significant peaks would include C-H stretching from

the alkyl and vinyl groups (around 2850-3100 cm⁻¹).

Mass Spectrometry (MS)
The mass spectrum of 1-bromo-1-pentene would exhibit a characteristic isotopic pattern for a

molecule containing one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in

nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a pair of peaks of

almost equal intensity, at m/z = 148 and m/z = 150. Fragmentation would likely involve the loss

of the bromine atom, leading to a prominent peak at m/z = 69, corresponding to the pentenyl

cation.
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Caption: Workflow for the characterization of 1-bromo-1-pentene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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